

DL-O-Tyrosine's potential as an early indicator of cellular damage.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-O-Tyrosine*

Cat. No.: *B556771*

[Get Quote](#)

DL-o-Tyrosine: A High-Fidelity Biomarker for Early Cellular Damage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

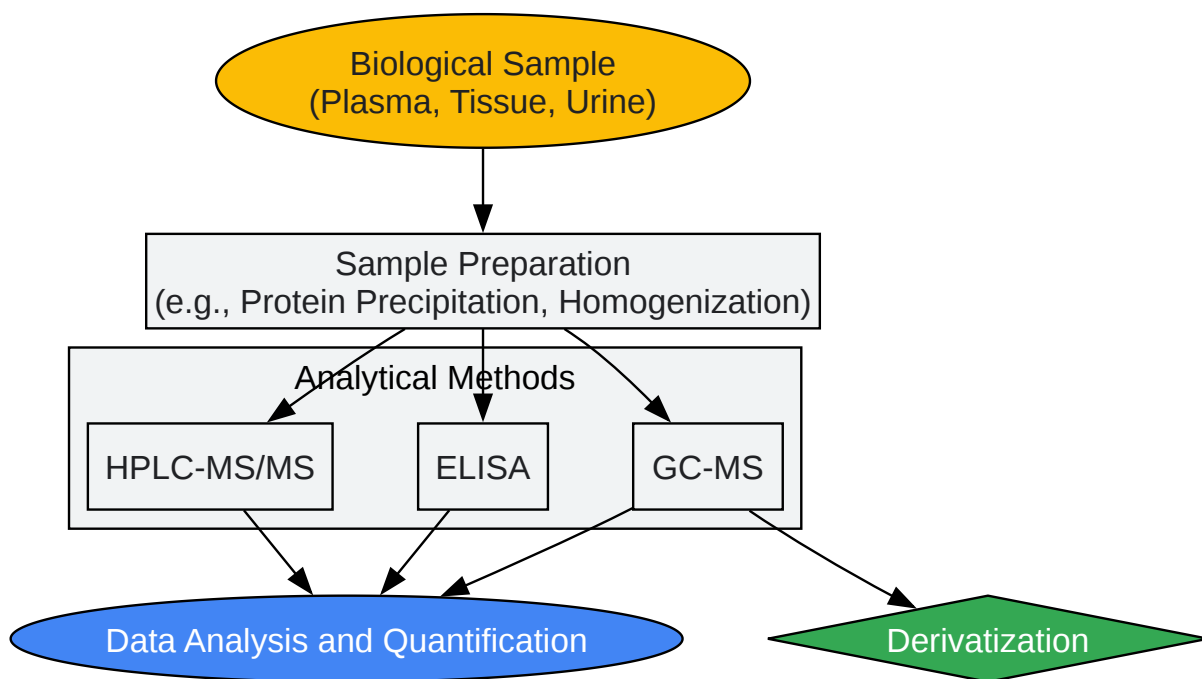
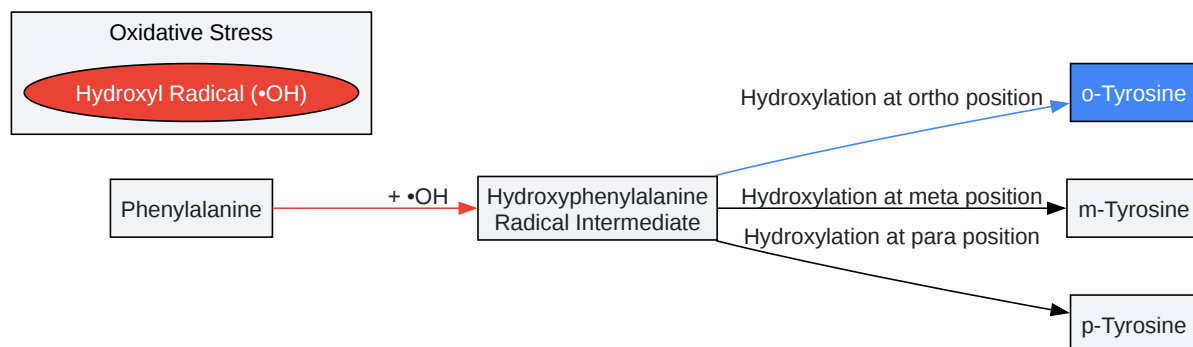
In the realm of cellular biology and drug development, the early and accurate detection of cellular damage is paramount. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a primary driver of cellular injury and is implicated in a wide array of pathologies, including neurodegenerative diseases, cardiovascular disorders, and diabetes. One of the most reactive and damaging ROS is the hydroxyl radical ($\bullet\text{OH}$). Its high reactivity and short half-life make its direct measurement in biological systems exceedingly difficult. Consequently, the focus has shifted to identifying stable downstream products that serve as reliable footprints of its activity. **DL-o-Tyrosine** (ortho-tyrosine), an isomer of the common amino acid L-tyrosine, has emerged as a highly specific and sensitive biomarker of hydroxyl radical-induced cellular damage.

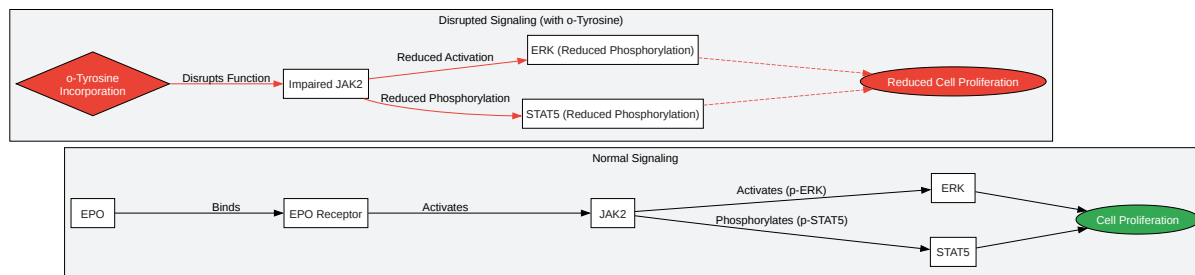
Unlike its para- and meta- counterparts, o-tyrosine is not produced through normal enzymatic pathways in mammals.^[1] Its formation is a direct consequence of the non-enzymatic hydroxylation of phenylalanine by hydroxyl radicals.^[2] This specificity makes the presence and quantification of o-tyrosine a direct proxy for hydroxyl radical-mediated oxidative stress. This

technical guide provides a comprehensive overview of **DL-o-Tyrosine** as an early indicator of cellular damage, with a focus on its formation, analytical detection, and implications in disease.

The Genesis of a Biomarker: Formation of o-Tyrosine

Under physiological conditions, the conversion of L-phenylalanine to L-p-tyrosine is a tightly regulated enzymatic process catalyzed by phenylalanine hydroxylase. However, in the presence of oxidative stress, the landscape of this conversion is dramatically altered. The hydroxyl radical, a potent oxidizing agent, can attack the aromatic ring of phenylalanine, leading to the formation of three isomers: p-tyrosine, m-tyrosine, and o-tyrosine.[3] The reaction proceeds via a hydroxyphenylalanine radical intermediate.[2] While p-tyrosine is the major physiological isomer, the presence of m-tyrosine and o-tyrosine is a hallmark of non-enzymatic, radical-driven hydroxylation.[1]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. karger.com [karger.com]
- 2. Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static.igem.org [static.igem.org]

- To cite this document: BenchChem. [DL-O-Tyrosine's potential as an early indicator of cellular damage.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556771#dl-o-tyrosine-s-potential-as-an-early-indicator-of-cellular-damage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com